tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

PROTAC linker design Lipophilicity optimization Membrane permeability

Researchers developing PROTACs often encounter spacer-length variability and ester lability issues when using meta-isomers or unprotected analogs. tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate (CAS 124499-20-3) provides a definitive solution: • Para-substituted scaffold enforces an optimal 2-aminoethyl spacer length, ensuring precise ternary complex geometry. • Base-stable tert-butyl ester withstands Fmoc-SPPS conditions, enabling late-stage orthogonal deprotection with TFA. • Enhanced LogP (2.43) improves passive permeability over free acid analogs for intracellular target engagement. Supplied with ≥99% HPLC purity to ensure reproducible multi-step synthesis.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 124499-20-3
Cat. No. B044461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate
CAS124499-20-3
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN
InChIInChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3
InChIKeyCMJIKWRJLCDJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate – Overview


tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate (CAS 124499-20-3) is a bifunctional organic compound classified as a tert-butyl ester derivative of [4-(2-aminoethyl)phenyl]acetic acid. Its structure comprises a central phenyl ring substituted at the para position with a 2-aminoethyl side chain and a tert-butyl-protected acetate group, conferring distinct physicochemical properties (LogP 2.43) and synthetic utility . This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders and as a conformationally rigid linker in PROTAC (PROteolysis TArgeting Chimera) design [1]. The tert-butyl ester moiety ensures stability under neutral and basic conditions, while the primary amine group enables facile conjugation via amide bond formation, making it a valuable building block for medicinal chemistry and chemical biology applications [2].

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate Differentiation


Generic substitution of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate with seemingly similar analogs—such as meta-position isomers, free acid counterparts, or ethyl esters—is scientifically inadvisable due to fundamental differences in conformational rigidity, lipophilicity, and ester stability that directly impact its performance in PROTAC linker design and cyclic peptide synthesis [1]. The para-substituted phenyl scaffold confers unique spatial orientation crucial for inducing protein-protein interactions, while the tert-butyl ester's acid-labile yet base-stable profile provides orthogonal deprotection compatibility absent in methyl or ethyl esters [2]. Furthermore, the 2-aminoethyl side chain offers an optimal spacer length for bridging warhead and E3 ligase ligands, a parameter that meta isomers cannot replicate without altering ternary complex geometry and subsequent degradation efficiency [3].

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate Evidence


Lipophilicity and Membrane Permeability

The tert-butyl ester of 2-(4-(2-aminoethyl)phenyl)acetate exhibits a calculated LogP of 2.43, significantly higher than the free acid analog (LogP 1.52) and the ethyl ester analog (LogP 0.84-1.81). This increased lipophilicity enhances passive membrane diffusion, a critical parameter for intracellular target engagement in PROTAC applications .

PROTAC linker design Lipophilicity optimization Membrane permeability

AEPA Linker Conformational Rigidity

The [4-(2-aminoethyl)phenyl]acetic acid (AEPA) scaffold, of which the tert-butyl ester is a protected derivative, imparts significant conformational rigidity to cyclic peptides. In a first-in-class cyclic peptide inhibitor of SARS-CoV-2 main protease (Mpro), the AEPA linker was designed to enforce a conformation mimicking the C-terminal autolytic cleavage site of Mpro, resulting in a fairly rigid structure that adopts a favorable binding conformation [1].

Cyclic peptide engineering SARS-CoV-2 Mpro inhibition Conformational constraint

tert-Butyl Ester Orthogonal Stability

The tert-butyl ester protecting group is highly stable under neutral and basic conditions but can be selectively cleaved under acidic conditions (e.g., TFA). This orthogonal stability profile contrasts with methyl or ethyl esters, which are susceptible to saponification under basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis [1].

PROTAC synthesis Orthogonal deprotection Solid-phase peptide synthesis

High Purity for Reliable PROTAC Synthesis

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is commercially available with a guaranteed purity of ≥99% as determined by HPLC, ensuring minimal batch-to-batch variability and high reliability for sensitive PROTAC assembly . In contrast, lower-purity alternatives (e.g., 95-98%) may contain impurities that compromise reaction yields or introduce byproducts in multi-step syntheses.

PROTAC building block Analytical quality control Reproducible synthesis

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate Applications


PROTAC Linker for Intracellular Degradation

The para-substituted phenyl scaffold with an aminoethyl side chain provides an optimal spacer length and rigidity for bridging warhead and E3 ligase ligands in PROTAC design [1]. The tert-butyl ester remains stable during Fmoc-based solid-phase peptide synthesis, allowing late-stage deprotection and conjugation to carboxylic acid-containing ligands. The enhanced LogP (2.43) relative to free acid analogs improves passive membrane permeability, facilitating intracellular accumulation of the final PROTAC molecule .

Cyclic Peptide Protease Inhibitor Design

As demonstrated in the development of a SARS-CoV-2 Mpro inhibitor, the [4-(2-aminoethyl)phenyl]acetic acid (AEPA) scaffold—readily accessible via deprotection of the tert-butyl ester—imparts conformational rigidity to cyclic peptides, enforcing a pre-organized binding conformation [2]. This property is advantageous for designing constrained peptide macrocycles that target shallow protease active sites or protein-protein interaction interfaces.

Pharmaceutical Intermediate for Neurological Disorders

This compound serves as a key intermediate in synthesizing drug candidates targeting neurological disorders . The primary amine group enables facile amide bond formation with carboxylic acid-containing pharmacophores, while the tert-butyl ester can be orthogonally deprotected to reveal a free acid for further conjugation or prodrug strategies. High commercial purity (≥99% HPLC) ensures reproducibility in multi-step medicinal chemistry campaigns.

Solid-Phase Synthesis Building Block

The orthogonal protection strategy (base-stable tert-butyl ester, nucleophilic primary amine) makes this compound ideal for solid-phase peptide synthesis (SPPS) [3]. The tert-butyl ester withstands repetitive piperidine treatments during Fmoc deprotection, remaining intact until final TFA cleavage. The para-substituted phenyl ring provides a rigid spacer that can be incorporated into peptidomimetic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.